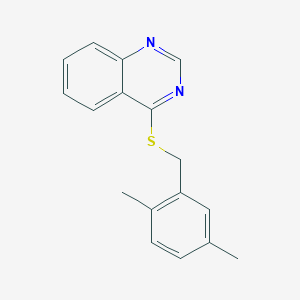

4-((2,5-Dimethylbenzyl)thio)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

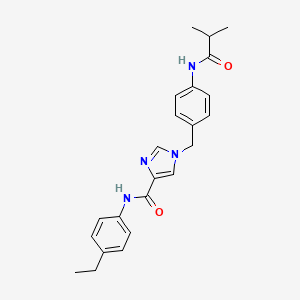

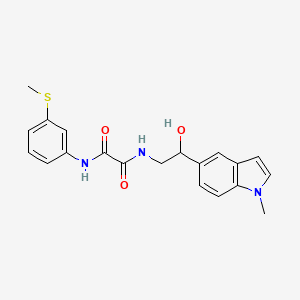

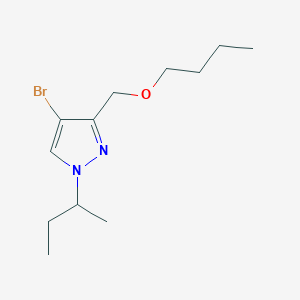

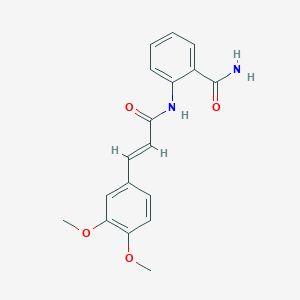

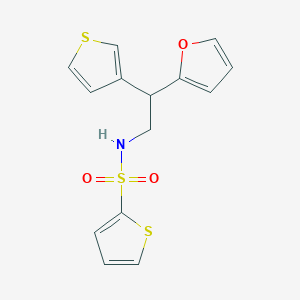

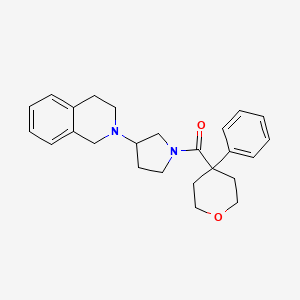

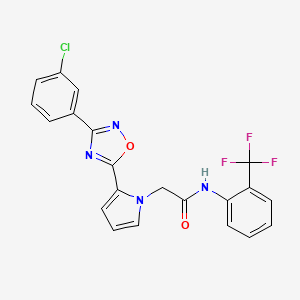

Quinazoline derivatives, such as 4-((2,5-Dimethylbenzyl)thio)quinazoline, have drawn significant attention due to their biological activities . They belong to the N-containing heterocyclic compounds and have been used in various fields of biology, pesticides, and medicine .

Molecular Structure Analysis

Quinazoline derivatives are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions. The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Potential

Research has shown that certain quinazoline derivatives, such as those synthesized by reacting 2-(chloroacetyl)amino benzoic acid with specific pyrimidines, demonstrate significant in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. Furthermore, these compounds have also manifested profound antioxidant potential, as revealed by free radical scavenging activity measurements using the DPPH assay method (Kumar, Sharma, Kumari, & Kalal, 2011).

Inhibition of Thymidylate Synthase

A study on the synthesis of 4-thio-5,8-dideazafolic acid analogues, structurally related to thymidylate synthase (TS) inhibitors, explored the effects of replacing the 4-oxygen of the quinazoline moiety with sulfur. The results indicated that this substitution did not significantly alter the TS inhibition, although the introduction of a methylthio substituent at position 4 did impair TS inhibition (Thornton et al., 1991).

Tyrosine Kinase Inhibition

Quinazoline derivatives have been identified as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), suggesting their potential as therapeutic agents in cancer treatment. Specifically, 4-(phenylamino)quinazolines exhibit high efficacy in inhibiting EGFR, thus playing a significant role in targeted cancer therapies (Thompson et al., 1997).

Antifungal and Antibacterial Activity

A study demonstrated that quinazoline derivatives synthesized using zinc ferrite nanocatalyst exhibited significant antimicrobial activity. Specifically, compounds with electron-withdrawing groups showed more active potential than those with electron-donating groups, indicating the importance of molecular structure in determining antimicrobial efficacy (Rao et al., 2021).

Role in Drug Development

Quinazolines have been a focus in the development of drugs for various diseases, including proliferative diseases caused by over-expression of protein kinases. They are key intermediates in synthesizing compounds like PD153035, a potent inhibitor of EGFR tyrosine kinase, and IRESSA (gefitinib), an FDA-approved drug for treating advanced non-small-cell lung cancer (Őrfi et al., 2004).

Inhibition of Cyclic GMP Phosphodiesterase

Quinazoline derivatives have shown potential in inhibiting cyclic GMP phosphodiesterase (cGMP-PDE), important for developing cardiovascular drugs. This research highlighted the critical role of substituents on quinazoline in determining their inhibitory activity and specificity (Takase et al., 1994).

Orientations Futures

Quinazoline derivatives have a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests a promising future direction for the development of new drugs or drug candidates based on quinazoline derivatives.

Propriétés

IUPAC Name |

4-[(2,5-dimethylphenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-7-8-13(2)14(9-12)10-20-17-15-5-3-4-6-16(15)18-11-19-17/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKFLMAJIMEESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide](/img/structure/B2602486.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2602494.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2602498.png)

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2602501.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)

![1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2602505.png)